molecular formula C20H22N2O B14677547 Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone CAS No. 35965-93-6

Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone

Cat. No.: B14677547
CAS No.: 35965-93-6
M. Wt: 306.4 g/mol
InChI Key: QGNQTXDVGFTFHN-UHFFFAOYSA-N
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Description

Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone is an organic compound that belongs to the class of pyrimidinones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidinone Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the Naphthalenyl Group: This step might involve a Friedel-Crafts alkylation reaction where naphthalene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Addition of Propenyl Groups: The propenyl groups can be introduced through a Wittig reaction or similar alkylation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that favor the desired reaction pathway.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential bioactive compound with applications in drug discovery.

    Medicine: Investigated for its pharmacological properties.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate biological responses.

    Pathways: Interference with signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-5,5-di-2-propenyl-1-(1-phenyl)-2(1H)-pyrimidinone: Similar structure with a phenyl group instead of a naphthalenyl group.

    Tetrahydro-5,5-di-2-propenyl-1-(1-benzyl)-2(1H)-pyrimidinone: Contains a benzyl group.

Uniqueness

Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone is unique due to the presence of the naphthalenyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

35965-93-6

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

1-naphthalen-1-yl-5,5-bis(prop-2-enyl)-1,3-diazinan-2-one

InChI

InChI=1S/C20H22N2O/c1-3-12-20(13-4-2)14-21-19(23)22(15-20)18-11-7-9-16-8-5-6-10-17(16)18/h3-11H,1-2,12-15H2,(H,21,23)

InChI Key

QGNQTXDVGFTFHN-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CNC(=O)N(C1)C2=CC=CC3=CC=CC=C32)CC=C

Origin of Product

United States

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